2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base such as butyllithium or sodium hydride . The ylide then reacts with a suitable aldehyde or ketone to form the desired alkene product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors . These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: Another chromone derivative with similar structural features but different biological activities.
2-(2-Phenylethyl)benzopyran: Shares the benzopyran core but lacks the thione group, leading to different chemical reactivity and applications.
Uniqueness
2-(2-Phenylethenyl)-4H-1-benzopyran-4-thione stands out due to its thione group, which imparts unique chemical properties and biological activities. This structural feature differentiates it from other chromone derivatives and enhances its potential in various scientific applications .
Properties
CAS No. |
51138-54-6 |
---|---|
Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-(2-phenylethenyl)chromene-4-thione |
InChI |
InChI=1S/C17H12OS/c19-17-12-14(11-10-13-6-2-1-3-7-13)18-16-9-5-4-8-15(16)17/h1-12H |
InChI Key |
QJHMXTJMKGOGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=S)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.